molecular formula C8H4S B150511 3,4-Diethynylthiophene CAS No. 138354-60-6

3,4-Diethynylthiophene

Cat. No. B150511
M. Wt: 132.18 g/mol
InChI Key: GPLGBVQMZPWOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethynylthiophene (DET) is an organic compound with a molecular formula of C8H4S. It is a conjugated molecule that contains a thiophene ring with two ethynyl groups attached at the 3 and 4 positions. DET has been widely studied due to its unique electronic and optical properties, making it a promising material for various applications in the fields of electronics, optoelectronics, and organic semiconductors.

Mechanism Of Action

The mechanism of action of 3,4-Diethynylthiophene is related to its unique electronic properties. 3,4-Diethynylthiophene is a conjugated molecule that can undergo pi-conjugation, which results in a delocalization of the electrons along the molecule. This delocalization leads to the formation of a stable pi-electron system, which is responsible for the molecule's electronic and optical properties.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 3,4-Diethynylthiophene. However, studies have shown that 3,4-Diethynylthiophene has potential as an anti-cancer agent. In one study, 3,4-Diethynylthiophene was found to inhibit the growth of human prostate cancer cells by inducing apoptosis.

Advantages And Limitations For Lab Experiments

3,4-Diethynylthiophene has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has unique electronic and optical properties that make it a promising material for various applications. However, one limitation of 3,4-Diethynylthiophene is its low solubility in common solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 3,4-Diethynylthiophene. One potential area of research is the development of new synthesis methods for 3,4-Diethynylthiophene and its derivatives. Another area of research is the exploration of new applications for 3,4-Diethynylthiophene in electronic and optoelectronic devices. Additionally, research on the biochemical and physiological effects of 3,4-Diethynylthiophene could lead to the development of new anti-cancer agents. Overall, 3,4-Diethynylthiophene is a promising compound that has the potential to be used in a variety of fields, and further research is needed to fully explore its capabilities.

Synthesis Methods

The synthesis of 3,4-Diethynylthiophene can be achieved through various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Stille coupling. Among these methods, the Sonogashira coupling reaction is the most commonly used method for synthesizing 3,4-Diethynylthiophene. This reaction involves the coupling of a terminal alkyne and an aryl halide in the presence of a palladium catalyst and a base.

Scientific Research Applications

3,4-Diethynylthiophene has been extensively studied for its potential applications in electronic and optoelectronic devices. It has been used as a building block for the synthesis of various conjugated polymers and small molecules, which have shown promising properties for use in organic field-effect transistors, solar cells, and light-emitting diodes.

properties

CAS RN

138354-60-6

Product Name

3,4-Diethynylthiophene

Molecular Formula

C8H4S

Molecular Weight

132.18 g/mol

IUPAC Name

3,4-diethynylthiophene

InChI

InChI=1S/C8H4S/c1-3-7-5-9-6-8(7)4-2/h1-2,5-6H

InChI Key

GPLGBVQMZPWOEX-UHFFFAOYSA-N

SMILES

C#CC1=CSC=C1C#C

Canonical SMILES

C#CC1=CSC=C1C#C

synonyms

Thiophene, 3,4-diethynyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.